molecular formula C12H16ClNO B2575583 4-(3-Chlorophenyl)-4-hydroxy-1-methylpiperidine CAS No. 13458-54-3

4-(3-Chlorophenyl)-4-hydroxy-1-methylpiperidine

Cat. No.: B2575583
CAS No.: 13458-54-3
M. Wt: 225.72
InChI Key: BLBPQYXWLFOJCX-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-4-hydroxy-1-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of a hydroxyl group and a chlorophenyl group in the structure of this compound makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-4-hydroxy-1-methylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with 1-methylpiperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems for precise control of reaction parameters, ensuring consistent quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-4-hydroxy-1-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group, resulting in a fully saturated piperidine ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 4-(3-Chlorophenyl)-4-oxopiperidine, while nucleophilic substitution of the chlorophenyl group can produce various substituted piperidine derivatives.

Scientific Research Applications

4-(3-Chlorophenyl)-4-hydroxy-1-methylpiperidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-4-hydroxy-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chlorophenyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or ion channels, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)-4-hydroxy-1-ethylpiperidine
  • 4-(3-Chlorophenyl)-4-hydroxy-1-propylpiperidine
  • 4-(3-Chlorophenyl)-4-hydroxy-1-butylpiperidine

Uniqueness

4-(3-Chlorophenyl)-4-hydroxy-1-methylpiperidine is unique due to its specific structural features, such as the presence of a methyl group on the piperidine ring and a chlorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-(3-chlorophenyl)-1-methylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-14-7-5-12(15,6-8-14)10-3-2-4-11(13)9-10/h2-4,9,15H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBPQYXWLFOJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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